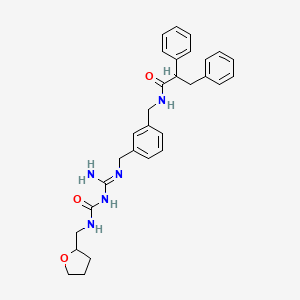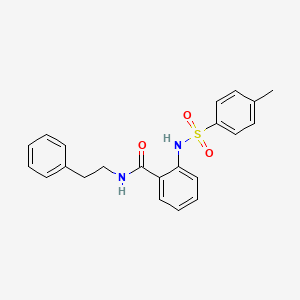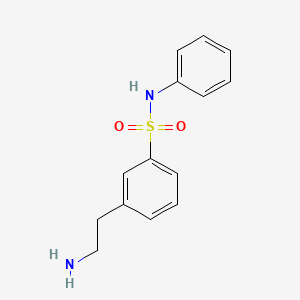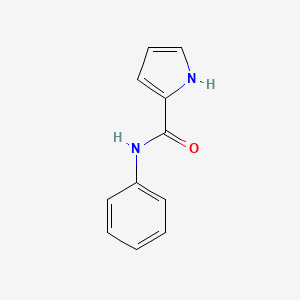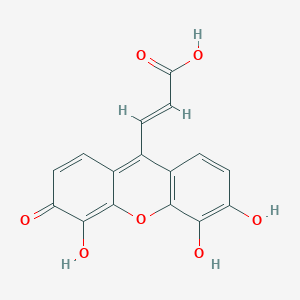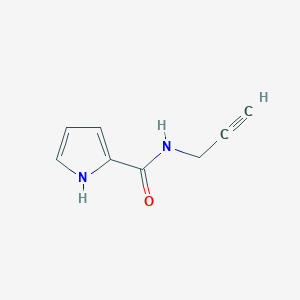
N-propargyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propargyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound that contains a pyrrole ring substituted with a propargyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Electrocyclic Ring Closure: This method involves the one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides.
Industrial Production Methods: Industrial production methods for N-propargyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-propargyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the propargyl group or the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic copper(II) with air.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the pyrrole ring.
Substitution: N-substituted pyrroles with various functional groups.
Scientific Research Applications
Chemistry: : N-propargyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: : The compound has been investigated for its potential as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This makes it a candidate for the development of drugs for neurological disorders .
Industry: : In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-propargyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This interaction is mediated by hydrogen bonding and other non-covalent interactions between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxamide: Lacks the propargyl group but shares the carboxamide functionality.
N-methyl-1H-pyrrole-2-carboxamide: Contains a methyl group instead of a propargyl group.
N-benzyl-1H-pyrrole-2-carboxamide: Contains a benzyl group instead of a propargyl group.
Uniqueness: : N-propargyl-1H-pyrrole-2-carboxamide is unique due to the presence of the propargyl group, which imparts specific reactivity and potential biological activity. The propargyl group can participate in click chemistry reactions, making it a versatile building block for the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H8N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h1,3-4,6,9H,5H2,(H,10,11) |
InChI Key |
AXGVGNDEKWILLM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)

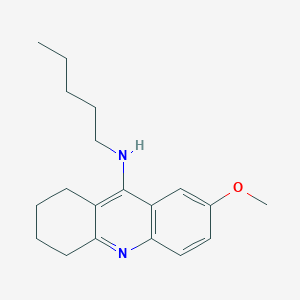
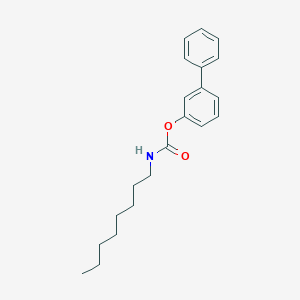
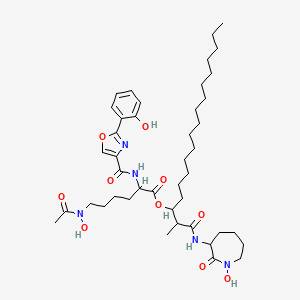
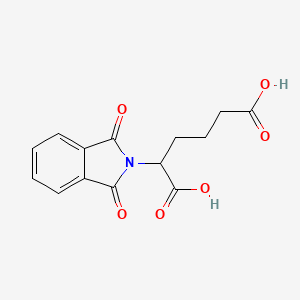
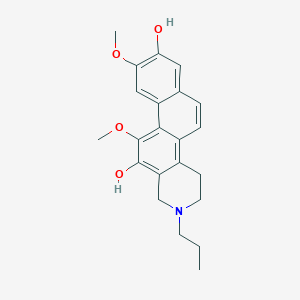
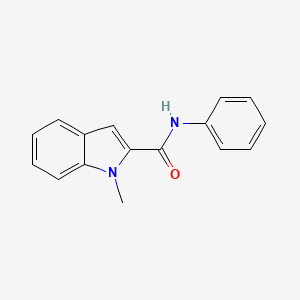
![N-[1-[[1-[[1-[(6-amino-1-hydroxyhexan-2-yl)amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852102.png)
